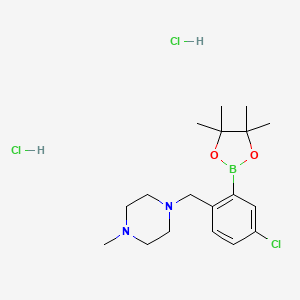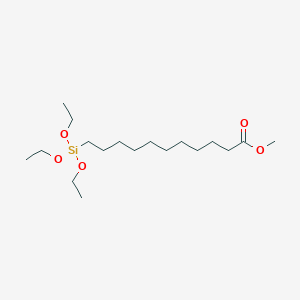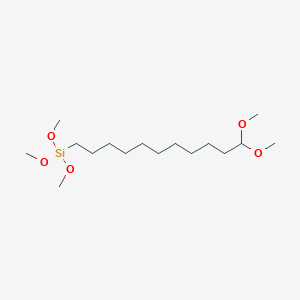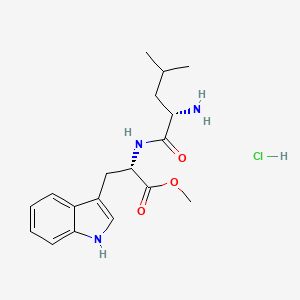
Ethyl (3-amino-1H-pyrazol-1-yl)acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3-amino-1H-pyrazol-1-yl)acetate hydrochloride is a chemical compound with the molecular formula C7H12ClN3O2 . It is a building block used in various chemical reactions . The compound is also known as ethyl 2-(3-aminopyrazol-1-yl)acetate hydrochloride .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as Ethyl (3-amino-1H-pyrazol-1-yl)acetate hydrochloride, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The molecular structure of Ethyl (3-amino-1H-pyrazol-1-yl)acetate hydrochloride consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The compound has a molecular weight of 205.64 and its structure was verified using elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis
Pyrazole compounds, including Ethyl (3-amino-1H-pyrazol-1-yl)acetate hydrochloride, are known for their diverse chemical reactions. They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
Ethyl (3-amino-1H-pyrazol-1-yl)acetate hydrochloride is a white to off-white crystalline powder that is soluble in water . It has a molecular weight of 205.64 .Aplicaciones Científicas De Investigación
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as ethyl (3-amino-1H-pyrazol-1-yl)acetate hydrochloride, are known for their potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .
Pharmacological Effects
The compound is part of a class of pyrazole-bearing compounds known for their diverse pharmacological effects . These effects include potent antileishmanial and antimalarial activities .
Organic Synthesis
Ethyl (3-amino-1H-pyrazol-1-yl)acetate hydrochloride is an important raw material and intermediate used in organic synthesis . It is used in the production of various pharmaceuticals, agrochemicals, and dyestuff .
Antibacterial Activity
Compounds with a pyrazole scaffold, such as ethyl (3-amino-1H-pyrazol-1-yl)acetate hydrochloride, have been found to possess antibacterial properties .
Anti-inflammatory Activity
Pyrazole-based compounds have also been found to exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation .
Anti-cancer Activity
Another noteworthy biological property of pyrazole-based compounds is their anti-cancer activity . This suggests potential applications in cancer treatment .
Analgesic Activity
Pyrazole-based compounds have been found to possess analgesic properties . This suggests potential applications in pain management .
Anticonvulsant Activity
Compounds with a pyrazole scaffold have been found to exhibit anticonvulsant properties . This suggests potential applications in the treatment of conditions characterized by seizures .
Mecanismo De Acción
Target of Action
Ethyl (3-amino-1H-pyrazol-1-yl)acetate hydrochloride, a pyrazoline derivative, is known to interact with a variety of targets. Pyrazoline derivatives have been found in several marketed molecules with a wide range of uses, establishing their importance in the pharmaceutical and agricultural sectors . .
Mode of Action
Pyrazoline derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some pyrazoline derivatives have been found to inhibit tyrosine kinase , an enzyme that plays a crucial role in signal transduction pathways and can influence cell growth and differentiation.
Biochemical Pathways
Given the broad-spectrum utility of pyrazoline derivatives, it can be inferred that this compound may influence a variety of biochemical pathways .
Result of Action
Pyrazoline derivatives are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities . For instance, some pyrazoline derivatives have shown potent activity against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-(3-aminopyrazol-1-yl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-2-12-7(11)5-10-4-3-6(8)9-10;/h3-4H,2,5H2,1H3,(H2,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPCUNLVFHHMDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC(=N1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (3-amino-1H-pyrazol-1-yl)acetate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6-{2-[2-(2-Methoxy-ethoxy)-ethoxy]-ethoxy}-hexyl)phosphonic acid, 95%](/img/structure/B6342916.png)









![Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate](/img/structure/B6342971.png)
![1,3,8-Triaza-spiro[4,5]dec-1-en-4-one hydrochloride](/img/structure/B6342991.png)